5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

描述

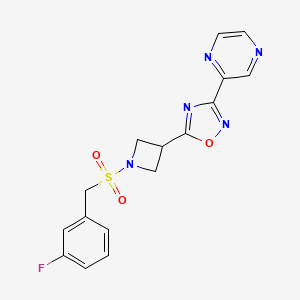

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with a 1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the N1 position with a 3-fluorobenzyl group, introducing steric bulk and electron-withdrawing properties.

属性

IUPAC Name |

5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3S/c17-13-3-1-2-11(6-13)10-26(23,24)22-8-12(9-22)16-20-15(21-25-16)14-7-18-4-5-19-14/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYKFERZHLNRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrazine moiety. The fluorobenzyl group is introduced through a sulfonylation reaction. The final step involves the formation of the oxadiazole ring, which is achieved through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

科学研究应用

Biological Activities

Compounds containing oxadiazole rings have been associated with diverse biological activities. The specific compound in focus has shown potential in several areas:

Anticancer Activity

Research indicates that similar oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. Molecular docking studies suggest that these compounds may interact effectively with specific protein targets involved in cancer progression .

Antidiabetic Properties

In vitro studies have indicated that oxadiazole derivatives can lower glucose levels significantly, demonstrating potential as anti-diabetic agents. The mechanisms may involve enhancing insulin sensitivity or inhibiting glucose absorption .

Antifungal Activity

While not specifically tested for antifungal properties, the structural similarities to other effective antifungal agents suggest that this compound could also possess such activity. Compounds with similar structures have been shown to outperform traditional antifungal medications against various fungal strains .

Case Study 1: Anticancer Efficacy

A study focusing on related oxadiazoles demonstrated their ability to induce apoptosis in glioblastoma cell lines through DNA damage mechanisms. The compounds were subjected to cytotoxic assays and showed promising results, leading to further investigation into their mechanisms of action .

Case Study 2: Antidiabetic Effects

In vivo studies using genetically modified models indicated that certain oxadiazole derivatives significantly reduced glucose levels, supporting their potential as therapeutic agents for diabetes management .

Comparative Analysis of Oxadiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Fluorobenzyl)-1,2,4-thiadiazole | Contains a thiadiazole ring | Antimicrobial |

| 5-(Phenylethynyl)-1,2,4-oxadiazole | Features an ethynyl group | Anticancer |

| 5-(Benzothiazolyl)-1,2,4-thiadiazole | Contains a benzothiazole moiety | Antifungal |

This table illustrates the diversity within the oxadiazole class while highlighting the unique structural elements of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole that may contribute to its distinct biological profile .

作用机制

The mechanism of action of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

相似化合物的比较

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

Azetidine vs. Piperidine/Pyrrolidine : The target compound’s azetidine ring imposes greater ring strain and conformational rigidity compared to piperidine or pyrrolidine analogs. This may enhance binding specificity but reduce metabolic stability .

Sulfonyl Group Variations : Replacing the 3-fluorobenzyl sulfonyl group with 5-chlorothiophen-2-yl () or 4-(trifluoromethoxy)phenyl () alters electronic properties. The 3-fluorobenzyl group likely improves lipophilicity, enhancing membrane permeability, while the trifluoromethoxy group introduces stronger electron-withdrawing effects .

Aromatic Substituents: Pyrazin-2-yl (target compound) vs. Pyrazine’s nitrogen atoms may facilitate interactions with polar residues in enzyme active sites .

生物活性

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxadiazole Ring : A five-membered heterocyclic structure contributing to its biological activity.

- Azetidine Moiety : A four-membered saturated ring that enhances its chemical reactivity.

- Sulfonyl Group : The presence of a sulfonyl group (–SO2) linked to a 3-fluorobenzyl moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit:

- Antibacterial Effects : Effective against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxadiazole derivatives possess activity comparable to standard antibiotics like gentamicin .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| Oxadiazole Derivative X | P. aeruginosa | High |

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that oxadiazole derivatives can inhibit tumor growth through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Certain derivatives have shown the ability to induce apoptosis in cancer cells by modulating key signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

- Antitubercular Activity : Research conducted by Dhumal et al. demonstrated that oxadiazole-containing compounds showed significant activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

- Molecular Docking Studies : Various studies have employed molecular docking simulations to predict the binding affinity of this compound with target proteins involved in bacterial resistance and cancer progression. These studies reveal promising interactions with active sites of relevant enzymes .

常见问题

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates with carboxylic acid derivatives. For example, refluxing a nitrile precursor with hydroxylamine forms the amidoxime, which reacts with a carbonyl compound (e.g., pyrazine-2-carbonyl chloride) under acidic or basic conditions to form the oxadiazole ring . Key steps include:

- Step 1 : Amidoxime formation using hydroxylamine hydrochloride in ethanol/water at 80°C.

- Step 2 : Cyclization with pyrazine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Yield optimization : Adjusting stoichiometry (1:1.2 ratio of amidoxime to acyl chloride) and reaction time (4–6 hours) improves yields to ~70–85% .

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Amidoxime formation | EtOH/H₂O, 80°C | 75–90% |

| Cyclization | DCM, 0–5°C | 70–85% |

Q. How is the azetidine ring functionalized with the 3-fluorobenzyl sulfonyl group?

The azetidine ring undergoes sulfonylation using 3-fluorobenzylsulfonyl chloride. The reaction is performed in anhydrous DCM under nitrogen atmosphere, with slow addition of the sulfonyl chloride to the azetidine amine derivative. Triethylamine (2.5 equiv) is used to scavenge HCl, and the mixture is stirred at room temperature for 12 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the sulfonylated product (purity >95% by HPLC).

Q. What spectroscopic techniques confirm the compound’s structure?

- ¹H/¹³C NMR : Assign peaks for the pyrazine (δ 8.5–9.0 ppm), oxadiazole (δ 6.2–6.5 ppm), and azetidine (δ 3.5–4.0 ppm) moieties .

- ¹⁹F NMR : A singlet at δ -110 ppm confirms the 3-fluorobenzyl group .

- HRMS : Exact mass calculated for C₁₉H₁₆FN₅O₃S [M+H]⁺: 414.1024; observed: 414.1027 .

- X-ray crystallography (if applicable): Resolves bond lengths and angles for the oxadiazole and azetidine rings .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrazine moiety?

Pyrazine incorporation requires precise control of electrophilic substitution conditions:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance reactivity of pyrazine-2-carbonyl chloride .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; DCM balances reactivity and selectivity .

- Temperature : Lower temperatures (0–5°C) reduce decomposition of the pyrazine intermediate .

| Condition | Optimized Parameter | Yield Improvement |

|---|---|---|

| Catalyst (ZnCl₂) | 0.1 equiv | +15% |

| Solvent (DCM) | 0°C | +20% |

Q. How to resolve contradictions between computational bioactivity predictions and experimental data?

Discrepancies often arise from solvation effects or target flexibility. Strategies include:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free energy perturbation (FEP) : Quantify binding affinity changes caused by fluorobenzyl sulfonyl group modifications .

- Experimental validation : Use surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, kₐ) and compare with docking scores .

Q. How does the 3-fluorobenzyl sulfonyl group influence nucleophilic substitution reactivity?

The electron-withdrawing sulfonyl group reduces electron density at the azetidine nitrogen, enhancing susceptibility to nucleophilic attack.

- Hammett analysis : The σₚ value of -SO₂-(3-F-C₆H₄) (~0.93) indicates strong electron withdrawal, accelerating SN2 reactions .

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., NaSH, NaN₃) in acetonitrile at 25°C .

Q. What methodological considerations ensure compound stability under pharmacological conditions?

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via LC-MS. Optimal stability is observed at pH 7.4 (PBS buffer) .

- Light sensitivity : Store in amber vials under argon to prevent photodegradation of the oxadiazole ring .

Q. How to design SAR studies for the azetidine-3-yl substituent?

- Analog synthesis : Replace the sulfonyl group with carbamate, acyl, or alkyl variants .

- Bioactivity testing : Screen analogs against target enzymes (e.g., kinase assays) to correlate substituent hydrophobicity (ClogP) with IC₅₀ values .

- Data analysis : Use multivariate regression to identify key descriptors (e.g., polar surface area, H-bond donors) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。